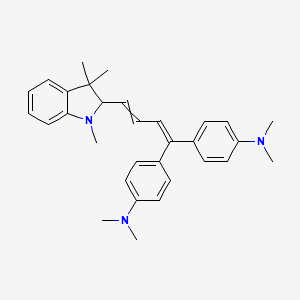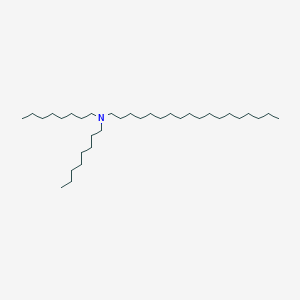
N,N-Dioctyloctadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctyloctadecan-1-amine is a long-chain tertiary amine with the molecular formula C34H71N. This compound is characterized by its hydrophobic nature due to the presence of long alkyl chains. It is commonly used in various industrial applications, including as a surfactant, corrosion inhibitor, and in the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dioctyloctadecan-1-amine can be synthesized through the reaction of octadecylamine with octyl bromide under basic conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production. The final product is usually purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dioctyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants
Wirkmechanismus
The mechanism of action of N,N-Dioctyloctadecan-1-amine is primarily based on its ability to interact with hydrophobic surfaces and interfaces. The long alkyl chains allow it to embed into lipid bilayers, altering membrane properties and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyldodecan-1-amine: A shorter-chain tertiary amine with similar surfactant properties.
N,N-Dioctylamine: Lacks the additional octadecyl chain, resulting in different physical and chemical properties.
N,N-Dioctylmethylamine: Contains a methyl group instead of an octadecyl group, affecting its hydrophobicity and reactivity
Uniqueness
N,N-Dioctyloctadecan-1-amine is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties and membrane interactions. Its structure allows for versatile applications in various fields, from industrial to biomedical research .
Eigenschaften
CAS-Nummer |
55806-52-5 |
|---|---|
Molekularformel |
C34H71N |
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
N,N-dioctyloctadecan-1-amine |
InChI |
InChI=1S/C34H71N/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-28-31-34-35(32-29-26-14-11-8-5-2)33-30-27-15-12-9-6-3/h4-34H2,1-3H3 |
InChI-Schlüssel |
MVYPSDCFXAZGIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



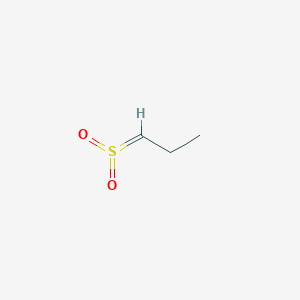
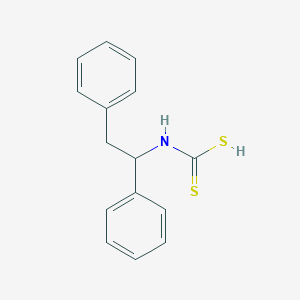
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
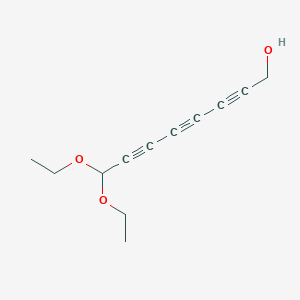
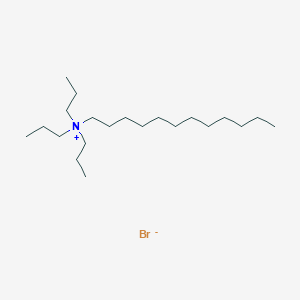
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)

